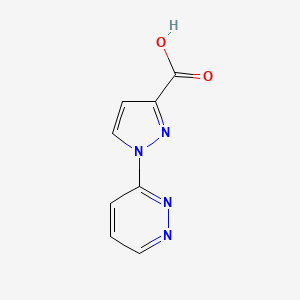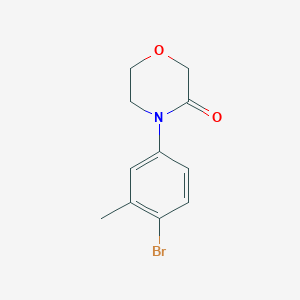
2-Chloro-5-(furan-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(furan-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom at the second position and a furan ring at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize 2-Chloro-5-(furan-3-yl)benzoic acid involves the aromatic substitution of 2-chlorobenzoic acid with a furan derivative. This reaction typically requires a catalyst such as a Lewis acid (e.g., aluminum chloride) and is conducted under reflux conditions to facilitate the substitution reaction.
-
Furan Ring Formation: : Another approach involves the formation of the furan ring on a pre-existing benzoic acid derivative. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, and the use of continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-Chloro-5-(furan-3-yl)benzoic acid can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted benzoic acids.
Applications De Recherche Scientifique
Chemistry
2-Chloro-5-(furan-3-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules. The furan ring is known to interact with various biological targets, making these derivatives valuable in drug discovery.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties. For example, they may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore these possibilities and develop new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile building block for creating materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Chloro-5-(furan-3-yl)benzoic acid exerts its effects depends on the specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with cellular receptors. The furan ring can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(thiophen-3-yl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Bromo-5-(furan-3-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-(pyridin-3-yl)benzoic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Chloro-5-(furan-3-yl)benzoic acid is unique due to the presence of both chlorine and furan functionalities. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The furan ring, in particular, provides unique electronic properties that can be exploited in various fields.
Propriétés
Formule moléculaire |
C11H7ClO3 |
|---|---|
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
2-chloro-5-(furan-3-yl)benzoic acid |
InChI |
InChI=1S/C11H7ClO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) |
Clé InChI |
BAAXVZLLOMDGHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=COC=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
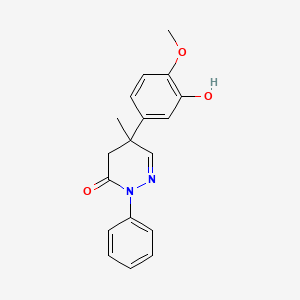
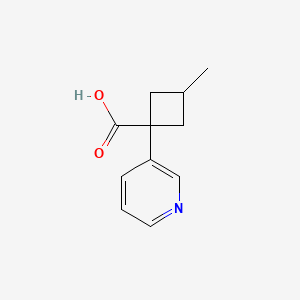

![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)
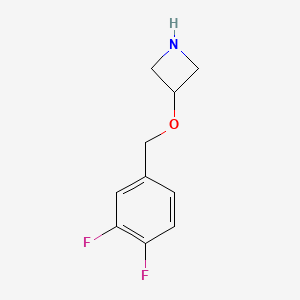
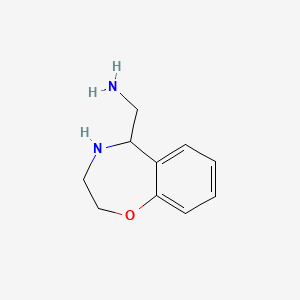
![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)

![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
